

Application Notes and Protocols: Oxocarbazate in High-Throughput Screening for Antiviral Compounds

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Compound of Interest

Compound Name: Oxocarbazate

Cat. No.: B10764042

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These application notes provide a comprehensive overview of the utilization of **oxocarbazate** derivatives in high-throughput screening (HTS) for the discovery of novel antiviral compounds. The content is tailored for researchers, scientists, and drug development professionals engaged in antiviral research.

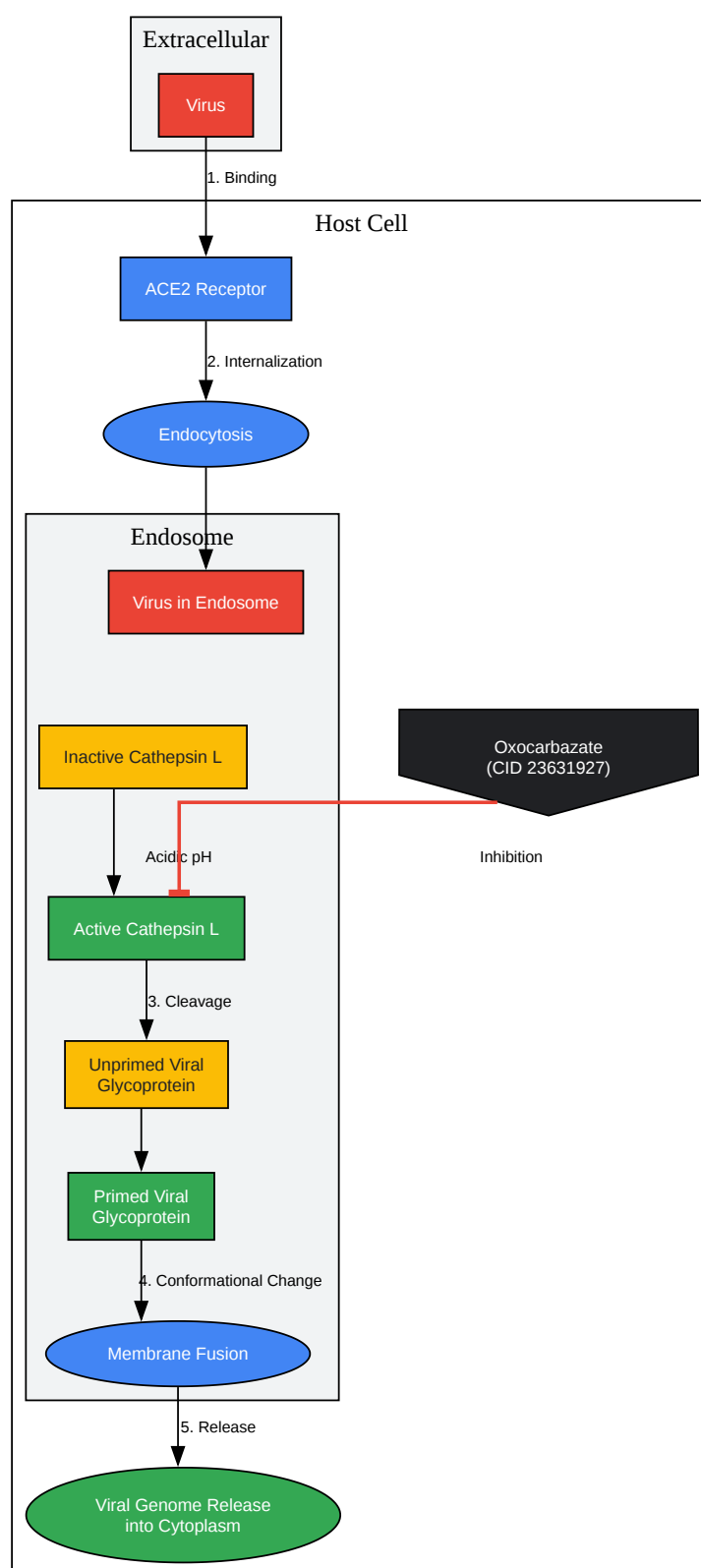
Introduction

Viral entry into host cells is a critical step in the viral life cycle and presents a key target for antiviral therapeutic intervention. For several enveloped viruses, such as Coronaviruses and Filoviruses, entry is mediated by viral glycoproteins that require proteolytic cleavage by host proteases to become fusion-competent. One such critical host protease is cathepsin L, a lysosomal cysteine protease. Inhibition of cathepsin L can effectively block the entry of these viruses. A tetrahydroquinoline **oxocarbazate** (PubChem CID 23631927) has been identified as a potent inhibitor of human cathepsin L, thereby preventing the entry of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and Ebola virus pseudotypes.^{[1][2][3]} This document outlines the application of **oxocarbazate** derivatives as exemplified by this compound in antiviral HTS campaigns.

Mechanism of Action

The primary antiviral mechanism of the identified **oxocarbazate** is the inhibition of human cathepsin L.^{[1][2]} After a virus particle is taken up by the host cell into an endosome, the acidic

environment of the endosome activates cathepsin L. This activated protease then cleaves the viral spike glycoprotein, triggering conformational changes that lead to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. The **oxocarbazate** compound acts as a slow-binding, reversible inhibitor of cathepsin L, effectively blocking this crucial proteolytic step and thus preventing viral entry.[1][3] A key advantage of targeting a host enzyme like cathepsin L is that it is less prone to the development of drug resistance resulting from rapid viral mutations.[1]



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Caption: Viral entry pathway and inhibition by **Oxocarbazate**.

Quantitative Data Summary

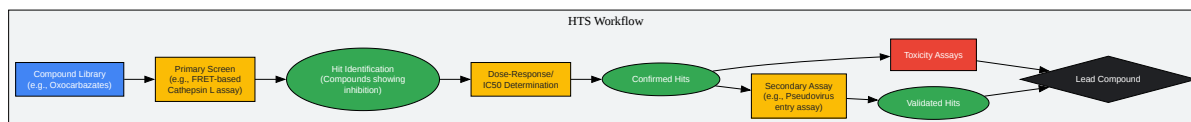
The inhibitory activity of the tetrahydroquinoline **oxocarbazate** (PubChem CID 23631927) has been quantified through various assays. The data is summarized in the table below.

Parameter	Value	Assay Condition	Reference
Cathepsin L Inhibition			
IC50	6.9 nM	No preincubation	[1][2]
IC50	0.4 nM	4-hour preincubation	[1][2]
Ki	0.29 nM	[1][2]	
kon	153,000 M-1s-1	[1][2]	
koff	4.40 x 10-5 s-1	[1][2]	
Cathepsin L/B Selectivity	>700-fold	[2]	
Antiviral Activity			
IC50 (SARS-CoV pseudotype)	273 ± 49 nM	HEK 293T cells	[1][2]
IC50 (Ebola pseudotype)	193 ± 39 nM	HEK 293T cells	[1][2]
Toxicity			
Toxicity	Non-toxic at 100 µM	Human aortic endothelial cells	[2]

Experimental Protocols

High-Throughput Screening (HTS) Workflow

The following diagram illustrates a general workflow for an HTS campaign to identify novel antiviral compounds targeting host proteases like cathepsin L.



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Caption: High-throughput screening workflow for antiviral discovery.

Cathepsin L Inhibition Assay (FRET-based)

This protocol is adapted from methodologies used for HTS to identify cathepsin L inhibitors.[4]

Principle: This assay utilizes a Fluorescence Resonance Energy Transfer (FRET) peptide substrate. In its intact state, the fluorescence of a donor fluorophore is quenched by a proximal acceptor. Upon cleavage by cathepsin L, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

- Human Cathepsin L (Sigma-Aldrich)
- FRET peptide substrate (e.g., Z-Phe-Arg-AMC)
- Assay Buffer: Ammonium acetate (pH 5.5) with 4 mM EDTA and 8 mM DTT
- Test compounds (e.g., **oxocarbazate** library) dissolved in DMSO
- 384-well black microplates (Thermo Scientific)
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of the test compounds in assay buffer.
- In a 384-well plate, add 1 µg/ml of human cathepsin L to each well.
- Add the test compounds at various concentrations to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
- Optional for time-dependent inhibition: Pre-incubate the enzyme and inhibitor for a defined period (e.g., up to 4 hours) at room temperature.^[1]
- Initiate the reaction by adding the FRET peptide substrate (e.g., 3 µM final concentration).
- Immediately measure the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).
- Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
- Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Pseudovirus Entry Assay

This cell-based assay is a crucial secondary screen to confirm the antiviral activity of hit compounds in a biological context.

Principle: This assay uses replication-defective viral particles (pseudoviruses) that carry a reporter gene (e.g., luciferase) and are engineered to express the spike glycoprotein of a specific virus (e.g., SARS-CoV or Ebola). Inhibition of viral entry is quantified by a reduction in the reporter gene expression.

Materials:

- HEK 293T cells
- HEK 293T cells transiently transfected with the human ACE2 expression plasmid (for SARS-CoV pseudotypes).^[4]
- Pseudoviruses (e.g., SARS-CoV-S or Ebola-GP pseudotyped lentivirus)

- Cell culture medium (e.g., DMEM with 10% FBS)
- Test compounds
- Luciferase assay kit (Promega)
- Luminometer

Procedure:

- Seed HEK 293T cells (or ACE2-expressing 293T cells for SARS-CoV) in 96-well plates at a density of 2×10^5 cells/well and incubate overnight.[5]
- Treat the cells with various concentrations of the test compound for a specified time.
- Infect the cells with the pseudovirus particles.
- Incubate for 48-72 hours to allow for viral entry and reporter gene expression.[5]
- Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
- Calculate the percent inhibition of viral entry relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

Intracellular Cathepsin L Activity Assay

This assay helps to confirm that the compound engages with its intended target within the cellular environment.

Principle: An activity-based probe, such as DCG-04, which contains a biotin tag, is used to covalently label the active site of cysteine proteases like cathepsin L. The extent of labeling can be quantified by western blot, and a reduction in the signal in the presence of an inhibitor indicates target engagement.[1][2]

Materials:

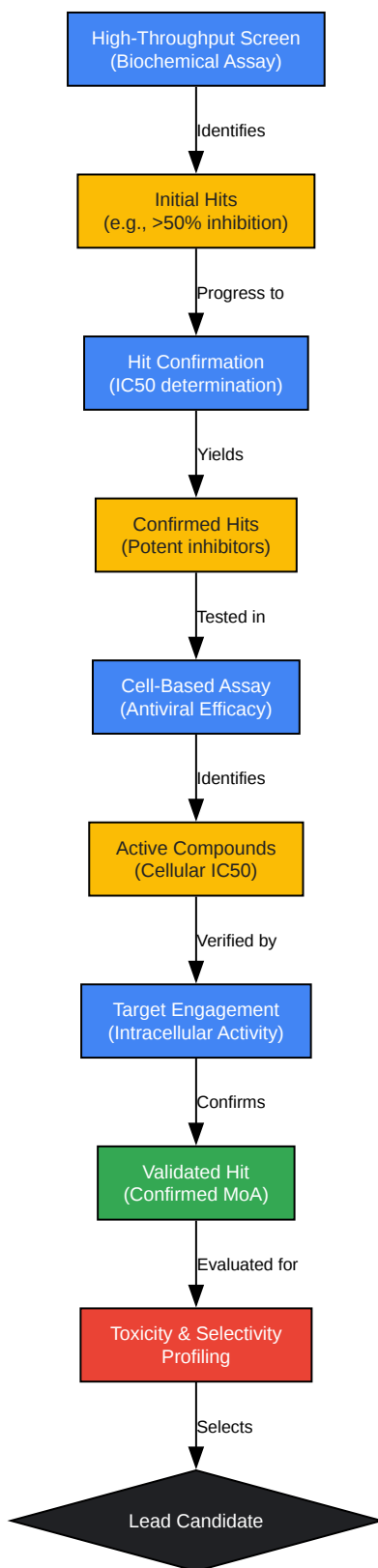
- HEK 293T cells
- Test compound (**oxocarbazate**) and a known cathepsin L inhibitor (e.g., MDL28170)
- Activity-based probe: Biotin-Lys-C5 alkyl linker-Tyr-Leu-epoxide (DCG-04)
- Cell lysis buffer
- Streptavidin-HRP
- Western blot reagents and equipment

Procedure:

- Treat HEK 293T cells with the test compound, a positive control inhibitor, or DMSO for a set period.
- Lyse the cells and prepare cell lysates.
- Incubate the lysates with the DCG-04 probe to label active cysteine proteases.
- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
- Probe the membrane with streptavidin-HRP to detect the biotin-labeled cathepsin L.
- Develop the blot and quantify the band intensity. A reduction in intensity compared to the DMSO control indicates inhibition of intracellular cathepsin L activity.^[1]

Logical Relationship in Hit Discovery

The process of identifying a lead compound like the tetrahydroquinoline **oxocarbazate** involves a logical progression from a large-scale screen to detailed characterization.



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Caption: Logical workflow from HTS to lead candidate identification.

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